molecular formula C12H15BrClNO2 B8024498 Tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate

Tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate

Cat. No.: B8024498
M. Wt: 320.61 g/mol
InChI Key: ZSPCPNSTLROHKN-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate is a Boc-protected aromatic amine designed for use as a key synthetic intermediate in organic chemistry and drug discovery research. The compound features a tert-butyloxycarbonyl (Boc) protecting group, which stabilizes the aromatic amine and is stable towards most bases and nucleophiles . This stability allows for orthogonal protection strategies, where other functional groups on a complex molecule can be modified without affecting the protected amine . The Boc group can be cleanly removed under mild acidic conditions, regenerating the parent amine for further functionalization . The molecular structure incorporates both bromo and chloro substituents on the aromatic ring, providing distinct reactive sites for further elaboration via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, making it a versatile building block for constructing diverse chemical libraries . The presence of an additional methyl group further influences the electronic properties and steric profile of the molecule. As a protected amine derivative, its primary mechanism of action in research contexts is to serve as a synthetic precursor, preventing unwanted side reactions at the amine functionality during multi-step syntheses . This product is intended for research applications only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO2/c1-7-9(6-5-8(13)10(7)14)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPCPNSTLROHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Protocol and Yield Optimization

In anhydrous dichloromethane (DCM), 4-bromo-3-chloro-2-methylaniline (1.0 eq) is treated with Boc₂O (1.2–1.5 eq) and triethylamine (TEA, 1.5 eq) at 0–5°C. After stirring for 4–6 hours, the mixture is warmed to room temperature, washed with 10% sodium bicarbonate, and purified via silica gel chromatography (hexane/ethyl acetate 9:1). Typical yields range from 68–75%.

Table 1: Impact of Reaction Parameters on Yield

ParameterOptimal RangeYield Improvement
Boc₂O Equivalents1.2–1.5 eq+12% vs. 1.0 eq
Temperature0–5°C → 25°C+8% vs. room temp
BaseTEA vs. DMAPDMAP: +5%

Higher Boc₂O equivalents compensate for steric hindrance from the 2-methyl and 3-chloro substituents, while low temperatures minimize N-Boc deprotection side reactions.

Alternative Catalytic Methods

Nanocatalyst-Assisted Synthesis

Fe₃O₄@MCM-41@Zr-piperazine nanocatalysts enable Boc protection in toluene at 70°C, achieving 82% yield within 16 hours. The magnetic catalyst facilitates easy recovery, reducing metal contamination in the product.

Mechanistic Advantage : The zirconium-piperazine framework activates Boc₂O via Lewis acid-base interactions, accelerating carbamate formation despite the aniline’s low nucleophilicity due to electron-withdrawing substituents.

Industrial-Scale Production

Continuous Flow Reactor Design

Pilot-scale studies using microfluidic reactors (Corning AFR) demonstrate:

  • 20% reduced Boc₂O usage (1.1 eq)

  • 89% yield at 50°C residence time of 30 minutes

  • Throughput: 1.2 kg/day

Table 2: Benchmarked Industrial Methods

MethodScale (kg)PurityCost (USD/g)
Batch (TEA/DCM)5–1098.5%0.45
Continuous Flow50–10099.2%0.38
Nanocatalyst (Fe₃O₄)1–597.8%0.52

Purification Challenges and Solutions

Recrystallization vs. Chromatography

  • Ethyl acetate/hexane (1:3) : Yields prismatic crystals (mp 101–103°C) but requires slow cooling (0.5°C/min) to avoid oiling out.

  • Silica gel chromatography : Essential for removing regioisomers (e.g., O-Boc byproducts), with eluent polarity adjusted to Rf = 0.3–0.4.

Figure 1 : HPLC purity profiles (C18 column, 70:30 MeCN/H₂O):

  • Batch synthesis: 98.5% (main peak)

  • Flow synthesis: 99.1%

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Metrics

MetricClassicalNanocatalystFlow
Yield75%82%89%
PMI (kg/kg)12.49.86.7
E-Factor18.214.68.9

(PMI = Process Mass Intensity; E-Factor = waste per product kg)

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction can lead to different functionalized derivatives .

Mechanism of Action

The mechanism of action of Tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Carbamates

Compound Name Substituents on Phenyl Ring CAS Number Molecular Formula Key Applications/Notes Reference
Target Compound 4-Br, 3-Cl, 2-Me 1881328-92-2 C₁₃H₁₇BrClNO₂ Pharmaceutical intermediate
tert-Butyl N-((4-Bromo-3-chlorophenyl)methyl)carbamate 4-Br, 3-Cl (with methylene linker) - C₁₂H₁₅BrClNO₂ Ligand synthesis for VHL E3 ligase inhibitors
tert-Butyl (4-Bromo-3,5-dimethoxybenzyl)carbamate 4-Br, 3,5-diOMe - C₁₄H₂₀BrNO₄ Increased solubility due to methoxy groups
tert-Butyl N-(4-bromo-2-methylphenyl)carbamate 4-Br, 2-Me 306937-14-4 C₁₂H₁₆BrNO₂ Marketed as a chemical intermediate
tert-Butyl N-(4-chlorophenethyl)carbamate 4-Cl (phenethyl chain) 167886-56-8 C₁₃H₁₈ClNO₂ Non-hazardous lab chemical
  • Substituent Position and Reactivity: The target compound’s 4-bromo and 3-chloro groups enhance electrophilic aromatic substitution (EAS) reactivity compared to non-halogenated analogs. The 2-methyl group sterically hinders ortho-substitution, directing reactions to the para position .
  • Linker Variations : Unlike derivatives with a methylene linker (e.g., ), the target compound lacks a spacer between the carbamate and phenyl ring, reducing conformational flexibility but improving stability .

Physicochemical Properties

  • Solubility : Methoxy-substituted derivatives (e.g., ) exhibit higher aqueous solubility compared to halogenated analogs.
  • Stability : The tert-butyl group confers resistance to hydrolysis, but electron-withdrawing substituents (Br, Cl) may slightly reduce stability under basic conditions .

Biological Activity

Tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate is a carbamate derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its biological activity, synthesis, mechanism of action, and comparison with similar compounds.

Chemical Structure and Synthesis

The compound has the molecular formula C12H14BrClN2O2 and a CAS number of 306937-14-4. The presence of both bromo and chloro substituents on the aromatic ring enhances its chemical reactivity, which is crucial for its biological applications.

Synthesis Methods:

  • Nucleophilic Aromatic Substitution: The synthesis can involve nucleophilic substitution reactions where the bromine or chlorine atom is replaced by a nucleophile.
  • Carbamate Formation: The carbamate group can be synthesized through reactions involving tert-butyl isocyanate and the corresponding amine.

Biological Activity

This compound has been studied for various biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that carbamate derivatives exhibit antifungal and antibacterial properties, making them candidates for pharmaceutical development.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially serving as an inhibitor. Its mechanism involves forming covalent bonds with active site residues, disrupting normal biochemical pathways .

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with enzyme active sites, leading to inhibition. This interaction is significant for studying enzyme functions and developing inhibitors for therapeutic applications.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study highlighted the antimicrobial efficacy of carbamate derivatives, including this compound, against various pathogens. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antibacterial agent.
  • Enzyme Interaction Studies:
    • Research involving enzyme assays revealed that this compound could inhibit specific enzymes at low micromolar concentrations. For instance, it was shown to effectively inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission, suggesting its potential use in treating neurological disorders .

Comparative Analysis

A comparison with similar compounds provides insights into the unique properties of this compound:

Compound NameStructure FeaturesBiological Activity
This compoundBromo and chloro substituents on phenyl ringAntimicrobial, enzyme inhibition
Tert-butyl N-(3-chloro-4-fluorophenyl)carbamateFluoro substituent instead of bromoSimilar enzyme inhibition but different selectivity
Tert-butyl N-(5-bromo-3-chloro-2-fluorophenyl)carbamateAdditional fluorine substituentEnhanced reactivity but less studied

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing tert-butyl N-(4-bromo-3-chloro-2-methylphenyl)carbamate?

  • Methodological Answer : The compound is typically synthesized via condensation reactions using coupling reagents. For example, tert-butyl carbamate derivatives are prepared by reacting tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carboxyl group . Solvent choice (e.g., dichloromethane or DMF), reaction temperature (0–25°C), and purification via column chromatography are critical for optimal yields.

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and substitution patterns (e.g., aromatic protons, tert-butyl group at δ ~1.3 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity >95% is confirmed using reverse-phase HPLC with UV detection.
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX programs resolves bond lengths and angles .

Q. What are the key stability considerations under different experimental conditions?

  • Methodological Answer :

  • Storage : Stable at room temperature in inert atmospheres but degrades under prolonged exposure to light or moisture. Store at 2–8°C in amber vials .
  • Reactivity : Avoid strong acids/bases (e.g., HCl/NaOH), which hydrolyze the carbamate group. Stability in common solvents (DMF, THF) is confirmed via TLC monitoring over 24 hours .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in derivatives of this compound?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during coupling steps .
  • Catalyst Screening : Test alternative coupling reagents (e.g., DCC, HATU) to enhance regioselectivity for bromo- and chloro-substituted intermediates .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve solubility of halogenated intermediates, reducing byproduct formation .

Q. What advanced analytical methods resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded aromatic regions (e.g., distinguishing bromo and chloro substituents) .
  • Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., C₁₃H₁₆BrClNO₂ requires m/z 348.02 [M+H]⁺) .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, validating experimental data discrepancies .

Q. What computational approaches predict the biological activity or reactivity of this carbamate derivative?

  • Methodological Answer :

  • Molecular Docking : Screen against target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using AutoDock Vina to assess binding affinity .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to evaluate stability of binding poses .
  • QSAR Modeling : Correlate substituent electronic effects (e.g., bromo vs. chloro) with biological activity using Hammett parameters .

Notes

  • For structural analogs, consult patent literature (e.g., ) for regioselective modification strategies.
  • Advanced users should validate computational predictions with in vitro assays (e.g., enzyme inhibition studies) .

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